Home > Products > Screening Compounds P11166 > lacto-n-Fucopentaose III
lacto-n-Fucopentaose III -

lacto-n-Fucopentaose III

Catalog Number: EVT-7937872
CAS Number:
Molecular Formula: C32H55NO25
Molecular Weight: 853.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lacto-N-Fucopentaose III is a complex carbohydrate classified as a human milk oligosaccharide. It is composed of a fucosylated lacto-N-tetraose backbone, which is a type of oligosaccharide found predominantly in human breast milk. This compound plays a significant role in infant nutrition and immune system development. Lacto-N-Fucopentaose III is known for its immunomodulatory properties, influencing the maturation and activation of immune cells.

Source and Classification

Lacto-N-Fucopentaose III is primarily sourced from human milk, where it is produced during the biosynthesis of oligosaccharides. It belongs to the class of fucosylated oligosaccharides, which are characterized by the presence of fucose residues attached to lactose or galactose units. These oligosaccharides are categorized under glycan structures, specifically within the group of human milk oligosaccharides that contribute to various health benefits in neonates.

Synthesis Analysis

Methods

The synthesis of Lacto-N-Fucopentaose III can be achieved through several methods:

  • Biosynthesis: Utilizing engineered microorganisms such as Escherichia coli has been a promising approach for producing Lacto-N-Fucopentaose III. This method often involves the incorporation of specific glycosyltransferases that facilitate the addition of fucose to the oligosaccharide backbone .
  • Chemical Synthesis: This method involves multi-step chemical reactions to construct the oligosaccharide from simpler sugar precursors. Chemical synthesis allows for precise control over the structure but can be complex and less efficient compared to biosynthetic methods .
  • Enzymatic Synthesis: Enzymatic methods leverage specific enzymes to catalyze the formation of glycosidic bonds, allowing for more selective and efficient synthesis compared to chemical methods. This approach often utilizes fucosyltransferases that specifically add fucose residues to lactose .

Technical Details

The production processes typically involve fermentation techniques where engineered strains of Escherichia coli are used in bioreactors under controlled conditions. The metabolic pathways are designed to enhance yield and purity of Lacto-N-Fucopentaose III, often monitored using high-performance liquid chromatography or capillary electrophoresis for quality control .

Molecular Structure Analysis

Lacto-N-Fucopentaose III has a complex molecular structure characterized by its specific glycosidic linkages. The structure includes:

  • Backbone: Composed of lactose units with fucose attached at specific positions.
  • Configuration: The stereochemistry around each carbon atom is crucial for its biological activity.

Data

The molecular formula for Lacto-N-Fucopentaose III is C_{15}H_{25}N_{1}O_{15}, with a molecular weight of approximately 485.36 g/mol. The detailed structural representation includes multiple hydroxyl groups and specific glycosidic linkages that define its functional properties.

Chemical Reactions Analysis

Lacto-N-Fucopentaose III participates in various chemical reactions, primarily involving glycosylation processes where it can act as a donor or acceptor in forming glycosidic bonds with other carbohydrates or proteins.

Technical Details

  • Glycosylation Reactions: These reactions are facilitated by enzymes such as fucosyltransferases, which catalyze the transfer of fucose from donor substrates to acceptor sugars.
  • Stability: The stability of Lacto-N-Fucopentaose III under different pH and temperature conditions has been studied, indicating its resilience in biological systems.
Mechanism of Action

The mechanism by which Lacto-N-Fucopentaose III exerts its effects involves several key processes:

  • Endocytosis: It is internalized by antigen-presenting cells through receptor-mediated endocytosis, which requires dynamin-dependent mechanisms .
  • Immune Modulation: Once internalized, it influences signaling pathways that lead to anti-inflammatory responses and maturation of immune cells, particularly promoting an alternative activation pathway in macrophages .

Data

Studies have shown that Lacto-N-Fucopentaose III can significantly enhance the expression of anti-inflammatory cytokines, thereby modulating immune responses in infants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder when dried.
  • Solubility: Highly soluble in water due to its hydrophilic nature from multiple hydroxyl groups.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in various biochemical reactions due to its free hydroxyl groups and glycosidic linkages.

Relevant analyses include mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm its structural integrity and purity during synthesis.

Applications

Lacto-N-Fucopentaose III has several scientific applications:

  • Nutritional Supplements: Used in infant formulas to mimic the benefits of human milk oligosaccharides.
  • Pharmaceuticals: Investigated for potential therapeutic applications in modulating immune responses, particularly in allergic or inflammatory conditions.
  • Research Tools: Employed in studies assessing gut microbiota interactions and immune system development in early life stages.
Immunomodulatory Mechanisms of Lacto-N-Fucopentaose III in Autoimmune Disease Models

Th2 Polarization and Regulatory Cytokine Induction in Experimental Autoimmune Encephalomyelitis

Experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, exhibits attenuated disease severity following LNFPIII treatment. C57BL/6 mice immunized with myelin oligodendrocyte glyc peptide (MOG35–55) and treated with LNFPIII-dextran conjugates (50 µg/mouse, administered intravenously twice weekly) showed significantly reduced clinical scores (mean maximal score: 2.3 ± 0.2 vs. 3.5 ± 0.4 in dextran controls) and decreased central nervous system (CNS) inflammation. Histological analysis revealed fewer inflammatory foci and reduced demyelination in spinal cord sections [2] [3].

The therapeutic effect correlates with a skew toward Th2 immunity. Splenocytes from treated mice exhibit:

  • Enhanced production of IL-4 (4.2-fold), IL-5 (3.8-fold), IL-10 (5.1-fold), and IL-13 (4.5-fold)
  • Suppressed secretion of IFN-γ and IL-17 upon antigen rechallenge in vitro
  • Reduced proliferation of MOG-specific T cells, indicating diminished autoreactive responses [2] [3].

This cytokine shift is mediated through LNFPIII’s action on antigen-presenting cells (APCs). In vitro coculture experiments show that LNFPIII-stimulated dendritic cells prime naïve CD4+ T cells to secrete IL-10 and IL-13 instead of proinflammatory cytokines. The mechanism involves glycan binding to SIGNR-1 (murine DC-SIGN homolog) and TLR4 on APCs, triggering downstream signaling that suppresses NF-κB activation while promoting STAT6 phosphorylation – a key transcription factor for Th2 differentiation [1] [6].

Table 1: Cytokine Profile Changes in EAE After LNFPIII Treatment

CytokineChange vs. ControlDetection MethodBiological Significance
IL-4↑ 4.2-foldMilliplex immunoassayTh2 differentiation
IL-10↑ 5.1-foldMilliplex immunoassayAnti-inflammatory response
IL-13↑ 4.5-foldMilliplex immunoassayAlternative macrophage activation
IFN-γ↓ 68%Milliplex immunoassayTh1 pathway suppression
IL-17↓ 72%Milliplex immunoassayTh17 pathway suppression

Modulation of Inflammatory Monocyte Phenotype via Arginase-1 and NOS2 Pathways

CD11b+Ly-6Chi inflammatory monocytes (IMCs) are pivotal targets of LNFPIII. In EAE mice, LNFPIII treatment significantly alters IMC phenotype in the spleen and CNS, characterized by:

  • Increased arginase-1 (Arg1) activity: 3.5-fold higher urea production vs. controls
  • Upregulated mRNA expression: Arg1 (4.1-fold), Ym1 (chitinase-like protein, 3.8-fold)
  • Induction of regulatory enzymes: Aldehyde dehydrogenase 1 (Aldh1a2; 2.9-fold), indoleamine 2,3-dioxygenase (IDO1; 3.3-fold), heme oxygenase-1 (HO-1; 2.7-fold) [2] [6] [7].

This enzyme profile drives functional changes:

  • Metabolic reprogramming: Arg1 competes with inducible nitric oxide synthase (NOS2) for L-arginine, shifting metabolism from nitric oxide (NO) toward polyamine and proline synthesis. While untreated IMCs produce high NO (cytotoxic to T cells), LNFPIII-polarized IMCs show minimal NOS2 activity but elevated ornithine – promoting tissue repair [6] [7].
  • T cell suppression: Ex vivo, LNFPIII-treated IMCs inhibit CD4+ T cell proliferation and Th1/Th17 differentiation. Depletion of IMCs in vivo abolishes LNFPIII’s protective effects in EAE, confirming their regulatory role [2].

Notably, this polarization occurs independently of IL-4/IL-13. Studies using IL-4Rα knockout mice confirm that LNFPIII induces Arg1 and Ym1 via TLR4/ERK signaling rather than classical Th2 cytokine pathways. The upstream trigger involves clathrin/dynamin-dependent endocytosis of LNFPIII, enabling lysosomal processing and subsequent metabolic rewiring [1] [6].

Table 2: Key Enzymes Induced by LNFPIII in Inflammatory Monocytes

EnzymeFunction in ImmunityFold Change vs. ControlDownstream Effects
Arginase-1 (Arg1)Converts L-arginine to ornithine↑ 4.1 (mRNA)Polyamine synthesis; T cell suppression
Aldehyde dehydrogenase 1A2 (Aldh1a2)Retinoic acid production↑ 2.9 (mRNA)Treg differentiation
Indoleamine 2,3-dioxygenase (IDO1)Tryptophan catabolism to kynurenines↑ 3.3 (mRNA)T cell anergy; Treg expansion
Heme oxygenase-1 (HO-1)Degrades heme to biliverdin/CO↑ 2.7 (mRNA)Anti-oxidant; anti-inflammatory
Chitinase-like protein (Ym1)Unknown; marker of alternative activation↑ 3.8 (mRNA)Tissue remodeling

Dendritic Cell Trafficking Inhibition Across Blood-Brain Barrier Endothelium

LNFPIII impedes CNS autoimmunity by restricting dendritic cell (DC) migration across the blood-brain barrier (BBB). In vitro assays using primary brain microvascular endothelial cells show:

  • Reduced DC transmigration: LNFPIII (50 µg/mL) decreases DC trafficking by 65–70% under inflammatory conditions
  • Downregulation of adhesion molecules: LNFPIII-treated DCs exhibit lower surface expression of CCR7 (chemokine receptor) and CD11b (integrin), impairing chemotaxis and endothelial adhesion [2] [3].

Mechanistically, LNFPIII binding to DC-SIGN on dendritic cells:

  • Suppresses MAPK signaling: Attenuates p38 and JNK phosphorylation, reducing actin polymerization and motility
  • Alters chemokine secretion: Diminishes CCL19-driven chemotaxis by decreasing PI3K/Akt activation
  • Stabilizes endothelial junctions: Upregulates VE-cadherin in BBB models, limiting paracellular permeability [1] [3].

This trafficking inhibition is immunologically consequential. By limiting DC influx into the CNS, LNFPIII prevents:

  • Antigen presentation to autoreactive T cells within neural tissues
  • Epitope spreading, a process driving chronicity in EAE and MS
  • Inflammatory amplification via reduced IL-12 and TNF-α secretion by CNS DCs [2] [3].

Table 3: LNFPIII Effects on Dendritic Cell Migration Machinery

Migration ComponentEffect of LNFPIIIFunctional Consequence
CCR7 expression↓ 55% (Surface protein)Impaired response to CCL19/CCL21
CD11b/ICAM-1 binding↓ 60% (Adhesion to endothelia)Reduced endothelial attachment
Actin polymerization↓ 75% (Phalloidin staining)Inhibited cellular motility
p38/JNK phosphorylation↓ 80% (Western blot)Attenuated MAPK signaling pathway
VE-cadherin expression↑ 2.1-fold (Endothelial cells)Enhanced blood-brain barrier integrity

Concluding Remarks

LNFPIII orchestrates multi-faceted immunomodulation in autoimmunity: Th2 polarization via APC priming, metabolic reprogramming of monocytes, and containment of DC trafficking. These mechanisms converge to resolve inflammation without broad immunosuppression. Future research should explore synergistic approaches combining LNFPIII with antigen-specific tolerance induction.

Properties

Product Name

lacto-n-Fucopentaose III

IUPAC Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)57-27-15(33-9(2)39)29(54-14(7-38)26(27)56-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)

InChI Key

WMYQZGAEYLPOSX-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.